molecular formula C15H19N3O B2642416 N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1240811-12-4

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

Katalognummer B2642416
CAS-Nummer: 1240811-12-4
Molekulargewicht: 257.337
InChI-Schlüssel: VPETXHUDORQWBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide, commonly known as CCPA, is a selective adenosine A1 receptor agonist. It was first synthesized by scientists in the 1980s and has since been used extensively in scientific research. CCPA is a potent and specific ligand for the adenosine A1 receptor and has been shown to have a number of biochemical and physiological effects.

Wirkmechanismus

CCPA acts as a selective adenosine A1 receptor agonist. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a number of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a decrease in cellular excitability and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to decrease heart rate, blood pressure, and myocardial contractility. In the nervous system, CCPA has been shown to have sedative and anxiolytic effects. CCPA has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

CCPA has a number of advantages for use in lab experiments. It is a potent and specific ligand for the adenosine A1 receptor and has been extensively characterized in terms of its pharmacology and mechanism of action. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA does have some limitations. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CCPA has a relatively short half-life, which may limit its use in experiments requiring long-term treatment.

Zukünftige Richtungen

There are a number of future directions for research on CCPA. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. CCPA has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that adenosine A1 receptor agonists may have therapeutic potential for the treatment of type 2 diabetes. Another area of interest is the potential use of CCPA as a treatment for ischemia-reperfusion injury. CCPA has been shown to have protective effects against ischemia-reperfusion injury in a number of different tissues, including the heart and brain. Further research is needed to determine the potential clinical applications of CCPA in these and other areas.

Synthesemethoden

CCPA can be synthesized using a number of different methods. One of the most common methods involves the reaction of 1-cyanocyclopentene with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with chloroacetyl chloride to form CCPA. The synthesis of CCPA can also be achieved using other methods such as the reaction of 1-cyanocyclopentene with 4-methylphenylamine followed by acetylation.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively used in scientific research as a selective adenosine A1 receptor agonist. It has been shown to have a number of applications in both in vitro and in vivo studies. CCPA has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmitter release, and sleep. It has also been used in studies investigating the effects of adenosine A1 receptor activation on glucose metabolism, inflammation, and ischemia-reperfusion injury.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)17-10-14(19)18-15(11-16)8-2-3-9-15/h4-7,17H,2-3,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPETXHUDORQWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.